2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3-dioxoisoindole core substituted at the 2-position with a 2-methylpropyl (isobutyl) group and at the 5-position with a carboxamide moiety linked to a 2-oxo-2H-chromen-6-yl (coumarin-6-yl) group.
Properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O5/c1-12(2)11-24-21(27)16-6-3-14(10-17(16)22(24)28)20(26)23-15-5-7-18-13(9-15)4-8-19(25)29-18/h3-10,12H,11H2,1-2H3,(H,23,26) |
InChI Key |
JWPAFOOPQJOOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone derivative, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
The isoindole moiety can be synthesized via the cyclization of phthalic anhydride with primary amines. The final step involves coupling the chromenone and isoindole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: The carbonyl groups in the isoindole and chromenone structures can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines. For instance, in vitro evaluations have indicated that this compound exhibits high levels of antimitotic activity, with mean GI50 values around 15.72 μM against human tumor cells . Such findings suggest that it may serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary results indicate that derivatives of this molecule have demonstrated promising activity against a range of bacterial strains. The presence of both nitrogen and oxygen functionalities enhances its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .
Synthetic Methodologies
The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves several steps:
- Starting Materials : The synthesis begins with readily available precursors such as 4-hydroxycoumarin and appropriate amines.
- Reaction Conditions : The reaction conditions often require the use of solvents like dimethylformamide (DMF) or acetic acid under reflux conditions to facilitate the formation of the desired product.
- Purification : After the reaction, products are purified using techniques such as recrystallization or chromatography to ensure high purity.
Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), derivatives of this compound were subjected to a panel of approximately sixty cancer cell lines. The results demonstrated an average cell growth inhibition rate of 12.53%, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Evaluation
Another research initiative focused on evaluating the antimicrobial properties of related compounds derived from the isoindole framework. These derivatives were tested against various bacterial strains, showing significant inhibitory effects that warrant further investigation for therapeutic applications .
Mechanism of Action
The mechanism by which 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The chromenone moiety could be involved in redox reactions, while the isoindole structure might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Commercial and Developmental Status
- The discontinuation of the pyridin-3-ylmethyl analogue (CAS 86601-73-2) suggests challenges in synthesis, stability, or efficacy, whereas the pyridin-2-ylmethyl variant (CAS 839694-57-4) remains available, indicating better industrial viability .
Hypothesized Physicochemical Properties
While experimental data is scarce, theoretical comparisons can be drawn:
- Molecular Weight : The coumarin-containing target compound is expected to have a higher molecular weight (~400–420 g/mol) compared to pyridyl analogues (~350–370 g/mol), influencing pharmacokinetics.
- Solubility : The coumarin group’s planar structure may reduce aqueous solubility relative to smaller heterocycles like thiazole or pyridine.
Research and Development Implications
The structural uniqueness of the target compound positions it as a candidate for:
- Fluorescence-Based Probes: Leveraging coumarin’s optical properties for imaging or diagnostic applications.
Biological Activity
The compound 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article compiles diverse research findings, case studies, and synthetic methodologies related to its biological activity.
Chemical Structure
The compound features a complex structure comprising a dioxoisoindole core linked to a chromenyl moiety. Its molecular formula is , and it exhibits unique properties attributed to its functional groups.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. The mechanism of action is primarily linked to the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in various cancers. In vitro assays showed that the compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has shown promising anti-inflammatory effects. Research indicates that it can modulate inflammatory cytokine production, particularly through the inhibition of NF-kB signaling pathways. This modulation helps in reducing the inflammatory response in cellular models exposed to pro-inflammatory stimuli .
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound, alongside upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available coumarin derivatives. The following table summarizes key synthetic routes:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Coumarin + Isocyanate | Intermediate A |
| 2 | Intermediate A + Diketone | Intermediate B |
| 3 | Cyclization under acidic conditions | Target Compound |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to controls. Histological analysis showed decreased proliferation markers (Ki67) and increased apoptosis (TUNEL assay) in treated tumors .
- Inflammatory Disease Model : In models of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound led to reduced levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
